molecular formula C26H27N5O2 B2873143 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034364-25-3

3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2873143
CAS RN: 2034364-25-3
M. Wt: 441.535
InChI Key: FANSOVOFZIXXEU-UHFFFAOYSA-N
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Description

3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound's synthesis involves multiple steps, including arylation and subsequent reduction processes. Shevchuk et al. (2012) explored a convenient preparation of azole analogues, which is relevant to the synthesis of similar compounds (Shevchuk et al., 2012).

  • Molecular Structure Analysis : Studies on the molecular structure and vibrational spectra of related compounds, such as 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were conducted by Taşal et al. (2009). They used density functional theory and Hartree–Fock calculations for this analysis (Taşal et al., 2009).

Chemical Reactions and Transformations

  • Ring Transformation Reactions : Mataka et al. (1992) explored the ring-transformation reactions of related compounds, highlighting the chemical behavior under different conditions (Mataka et al., 1992).

  • Hydrazone-Hydrazine Tautomerism : Zhang et al. (2019) investigated the tautomerism in similar compounds, which is crucial for understanding their chemical properties and reactions (Zhang et al., 2019).

Pharmaceutical Applications

  • Antimicrobial Activity : Krolenko et al. (2016) synthesized derivatives with similar structural features and examined their antimicrobial properties, indicating potential pharmaceutical applications (Krolenko et al., 2016).

  • Receptor Binding Studies : Research by Remy et al. (1983) on receptor binding affinities of similar compounds provides insights into their potential neuroleptic activities (Remy et al., 1983).

properties

IUPAC Name

4-(2-methylphenyl)-3-[[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-19-6-2-3-7-23(19)31-24(27-28-26(31)33)18-20-12-16-30(17-13-20)25(32)21-8-10-22(11-9-21)29-14-4-5-15-29/h2-11,14-15,20H,12-13,16-18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANSOVOFZIXXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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